3-(4-Benzhydryl-1-piperazinyl)propanohydrazide
Overview
Description
3-(4-Benzhydryl-1-piperazinyl)propanohydrazide is a chemical compound with the molecular formula C20H26N4O and a molecular weight of 338.45 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a benzhydryl group attached to a piperazine ring, further connected to a propanohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-1-piperazine.
Attachment of the Propanohydrazide Moiety: The next step involves the reaction of the 4-benzhydryl-1-piperazine with 3-chloropropanohydrazide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzhydryl-1-piperazinyl)propanohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Reduced forms of the hydrazide group, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Benzhydryl-1-piperazinyl)propanohydrazide has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Biological Studies: It can be used to investigate biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide involves its interaction with specific molecular targets, such as proteins or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the piperazine and hydrazide moieties can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzhydryl-1-piperazinyl)-1-propanamine: Similar structure but with an amine group instead of a hydrazide group.
4-Benzhydryl-1-piperazine: Lacks the propanohydrazide moiety, making it less complex.
Uniqueness
3-(4-Benzhydryl-1-piperazinyl)propanohydrazide is unique due to the presence of both the benzhydryl and propanohydrazide groups, which provide a combination of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in research applications.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c21-22-19(25)11-12-23-13-15-24(16-14-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16,21H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZCKLOUKARQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205245 | |
Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726165-20-4 | |
Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=726165-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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